What are the physicochemical properties of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate?
What are the physicochemical properties of Methyl 2-(5-chloro-1H-indol-3-YL)-2-oxoacetate?
Introduction
Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, with CAS Number 163160-55-2, is a significant heterocyclic compound belonging to the indole family. Indole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules. This specific compound, featuring a chloro-substituent and a glyoxylate moiety, serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Understanding its fundamental physicochemical properties is paramount for its effective handling, characterization, and deployment in synthetic workflows. This guide provides a comprehensive overview of its chemical identity, structural characteristics, spectroscopic signature, and the experimental methodologies required for its validation.
Chemical Identity and Structure
The structural integrity of a molecule dictates its reactivity and interactions. Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is characterized by a planar indole ring system, which facilitates intermolecular interactions critical to its solid-state architecture.
Caption: Chemical structure of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 163160-55-2 | [1] |
| Molecular Formula | C₁₁H₈ClNO₃ | [1] |
| Molecular Weight | 237.64 g/mol | Calculated |
| Physical Form | Pale-yellow to Yellow-brown Solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | 2-8 °C | [1] |
| InChI | 1S/C11H8ClNO3/c1-16-11(15)10(14)8-5-13-9-3-2-6(12)4-7(8)9/h2-5,13H,1H3 | [1] |
| InChI Key | YLDFUXIOPJEOOD-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C(=O)C1=CNC2=CC=C(Cl)C=C12 | Inferred |
Spectroscopic and Physicochemical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. The expected chemical shifts are predicted based on analyses of similar indole structures.[2][3]
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¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show a downfield singlet for the indole N-H proton (around 12 ppm) due to hydrogen bonding. Aromatic protons on the indole ring would appear between 7.0 and 8.5 ppm, with splitting patterns dictated by their positions relative to the chloro and glyoxylate substituents. The methyl ester protons will present as a sharp singlet around 3.9 ppm.
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¹³C NMR (Carbon NMR): The spectrum will feature two distinct carbonyl carbon signals for the ketone and ester groups in the highly deshielded region (160-185 ppm). The aromatic carbons will resonate between 110 and 140 ppm. The methyl ester carbon will appear as an upfield signal around 53 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound, Electron Spray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be effective. The key diagnostic feature is the isotopic pattern of chlorine:
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Molecular Ion (M⁺): A peak at m/z 237.
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Isotopic Peak (M+2): A peak at m/z 239 with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing a single chlorine atom.
Solid-State Properties and Crystallography
While specific crystal structure data for the 5-chloro derivative is not published, extensive studies on the analogous 5-fluoro derivative, Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate, provide significant insight.[4][5] The indole ring system is essentially planar, a feature that promotes intermolecular interactions. The crystal lattice is likely stabilized by:
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N-H···O Hydrogen Bonding: The indole N-H group acts as a hydrogen bond donor, interacting with the oxygen atoms of the glyoxylate moiety of an adjacent molecule, forming chains or tapes.
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π–π Stacking: The planar aromatic rings can stack on top of each other, contributing to the overall stability of the crystal structure. These non-covalent interactions are critical in understanding the compound's solubility and solid-state behavior.
Experimental Methodologies
To ensure the identity, purity, and consistency of Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, validated analytical methods are essential.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the analyte. The C18 stationary phase provides excellent hydrophobic retention, while a gradient elution ensures the separation of the main component from potential impurities with different polarities. UV detection is ideal due to the strong chromophore of the indole ring system.
Caption: Workflow for HPLC purity analysis.
Step-by-Step Methodology:
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
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Mobile Phase B: HPLC-grade Acetonitrile.
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Degas both solvents by sonication or vacuum filtration.
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Sample Preparation:
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Accurately weigh approximately 5 mg of the compound.
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Dissolve in 5 mL of Acetonitrile to make a 1 mg/mL stock solution.
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Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Gradient Program: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
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System Suitability: Before sample analysis, inject a standard to verify system performance (e.g., retention time stability, peak symmetry).
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Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Protocol 2: Structural Confirmation by NMR Spectroscopy
Causality: NMR provides definitive structural confirmation. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the compound and its residual proton signal does not interfere with most analyte signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
Step-by-Step Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.
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Internal Standard: Add a small drop of TMS to the solution.
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Transfer: Transfer the solution to a 5 mm NMR tube.
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Acquisition:
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Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans).
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Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 1024 or more).
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Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Safety Information
According to the Globally Harmonized System (GHS), Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate requires careful handling.
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Pictogram: Exclamation Mark.[1]
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Signal Word: Warning.[1]
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Hazard Statements:
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Precautionary Statements:
Conclusion
Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is a pale-yellow to yellow-brown solid with a molecular formula of C₁₁H₈ClNO₃. Its structural features, particularly the planar indole core, predispose it to significant intermolecular interactions such as hydrogen bonding and π–π stacking, which govern its solid-state properties. Standard analytical techniques, including HPLC for purity assessment and multinuclear NMR for structural verification, are essential for its characterization. The provided protocols offer a robust framework for researchers and drug development professionals to reliably validate this important synthetic intermediate.
References
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Kannan, P. S., Yuvaraj, P., Manivannan, K., Reddy, B. S. R., & Subbiahpandi, A. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-di-hydro-1H-indol-3-ylidene)acetate . Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o856. [Link]
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Kannan, P. S., Yuvaraj, P., Manivannan, K., Reddy, B. S. R., & Subbiahpandi, A. (2013). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-di-hydro-1H-indol-3-ylidene)acetate . PubMed. [Link]
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Wang, S., Dong, H., Chen, H., Zhu, K., & Zhu, T. (2009). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate . Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o155. [Link]
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methyl 1H-indol-2-yl(oxo)acetate . Chemical Synthesis Database. [Link]
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Supplementary Information . The Royal Society of Chemistry. [Link]
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Supporting information . The Royal Society of Chemistry. [Link]
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Methyl 2-(5-chloro-1H-indol-3-yl)acetate | 74339-45-0 . J&K Scientific. [Link]
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Methyl chloroacetate | C3H5ClO2 | CID 7295 . PubChem. [Link]
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Methyl chloroglyoxylate | C3H3ClO3 | CID 79846 . PubChem. [Link]
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Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organic Process Research & Development, 20(3), 661-667. [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]
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methyl (2-methyl-1H-indol-3-yl)(oxo)acetate | C12H11NO3 . PubChem. [Link]
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Wang, S., Dong, H., Chen, H., Zhu, K., & Zhu, T. (2009). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate . PubMed. [Link]
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Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) . International Journal of Advance Research in Science and Engineering. [Link]
